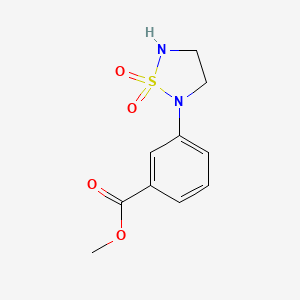
Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazolidine ring, which is further substituted with a methyl ester group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester typically involves the following steps:
Formation of the Thiadiazolidine Ring: The thiadiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and a chlorinating agent under controlled conditions.
Attachment to Benzoic Acid: The synthesized thiadiazolidine ring is then coupled with benzoic acid through a condensation reaction, often facilitated by a dehydrating agent.
Esterification: The final step involves the esterification of the carboxylic acid group of benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of This compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: can be compared with other benzoic acid derivatives and thiadiazolidine compounds:
Benzoic Acid Derivatives: Compounds like salicylic acid and para-aminobenzoic acid share the benzoic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazolidine Compounds: Similar compounds include thiadiazolidine-1,1-dioxide and thiadiazolidine-2,2-dioxide, which differ in the position and nature of their substituents.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
methyl 3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-2-4-9(7-8)12-6-5-11-17(12,14)15/h2-4,7,11H,5-6H2,1H3 |
Clave InChI |
XNJNWGDLKNOPIY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)N2CCNS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


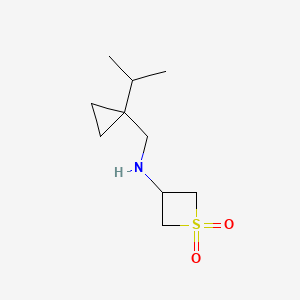
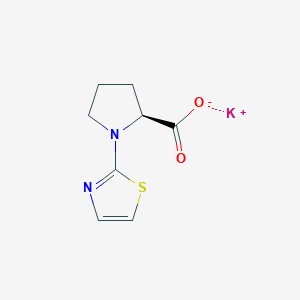
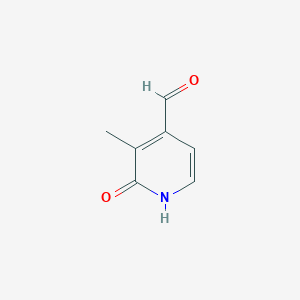
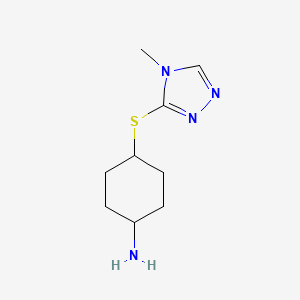
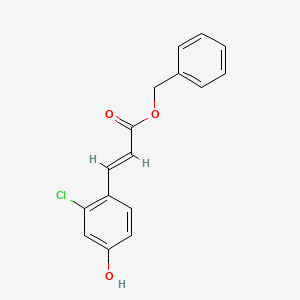
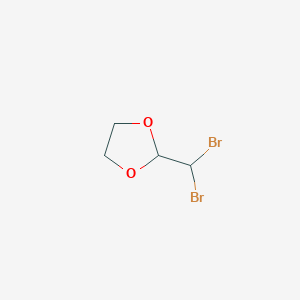
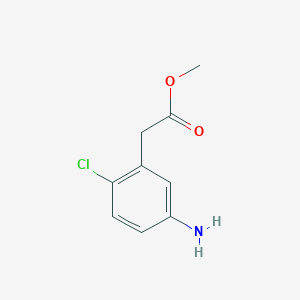
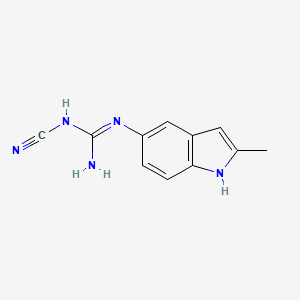
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)



![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
